molecular formula C17H38NO3P B12738432 3-(Tetradecylamino)propylphosphonic acid CAS No. 725724-60-7

3-(Tetradecylamino)propylphosphonic acid

Cat. No.: B12738432
CAS No.: 725724-60-7
M. Wt: 335.5 g/mol
InChI Key: ROTPOJPBVJTWLI-UHFFFAOYSA-N
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Description

3-(Tetradecylamino)propylphosphonic acid is a high-purity, research-grade compound designed for advanced materials science and nanotechnology applications. This molecule integrates a long-chain tetradecyl amine with a propylphosphonic acid group, creating an amphiphilic structure that is highly effective for the functionalization and surface modification of inorganic substrates. Its primary research value lies in its ability to form stable self-assembled monolayers (SAMs) on metal oxide surfaces, a property well-documented for similar phosphonic acids . Phosphonic acids are characterized by a phosphorus atom in a distorted tetrahedral geometry, bonded to two hydroxyl groups, one P=O double bond, and one carbon atom, which provides high stability and strong coordination properties . Researchers can employ this compound to cap and stabilize nanoparticles, such as copper or perovskite quantum dots, protecting them from oxidation and improving their dispersion in various solvents for the fabrication of next-generation electronic devices and optical materials, including white light-emitting diodes (wLEDs) . The long alkyl chain contributes to hydrophobic interactions and can assist in the formation of supramolecular structures, while the phosphonic acid headgroup chelates strongly to metal surfaces. The robust P–C bond of the phosphonic acid group offers superior hydrolytic stability compared to other anchoring groups, making it ideal for creating durable functionalized interfaces . This chemical is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

725724-60-7

Molecular Formula

C17H38NO3P

Molecular Weight

335.5 g/mol

IUPAC Name

3-(tetradecylamino)propylphosphonic acid

InChI

InChI=1S/C17H38NO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17-22(19,20)21/h18H,2-17H2,1H3,(H2,19,20,21)

InChI Key

ROTPOJPBVJTWLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCCCP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for 3 Tetradecylamino Propylphosphonic Acid and Its Analogues

General Strategies for Aminophosphonic Acid Synthesis

The construction of the core aminophosphonic acid structure can be achieved through several reliable and well-established reactions. These methods form the foundation for the synthesis of more complex analogues.

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for the synthesis of α-aminophosphonates. organic-chemistry.orgwikipedia.org This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, most commonly a dialkyl phosphite. organic-chemistry.orgnih.gov The versatility of this reaction allows for a wide range of substrates, making it a cornerstone in the synthesis of this class of compounds. organic-chemistry.org

The mechanism of the Kabachnik-Fields reaction is dependent on the nature of the reactants. organic-chemistry.orgnih.gov Two primary pathways are generally considered nih.govrsc.org:

Imine Pathway : This route involves the initial formation of an imine from the amine and the carbonyl compound. The hydrophosphoryl compound then undergoes a nucleophilic addition to the C=N double bond of the imine intermediate. nih.govnih.gov This pathway is favored when weakly basic amines, such as anilines, are used. organic-chemistry.org

α-Hydroxyphosphonate Pathway : In this mechanism, the carbonyl compound first reacts with the dialkyl phosphite to form an α-hydroxyphosphonate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to yield the final α-aminophosphonate. nih.gov

The reaction can be promoted by various means, including acid or base catalysis, and can often be performed under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction rate. nih.govnih.gov

Reactant Type Catalyst/Condition Intermediate Reference
Aldehyde, Primary Amine, Dialkyl PhosphiteLewis Acid (e.g., InCl₃, Mg(ClO₄)₂)Imine organic-chemistry.org
Ketone, Secondary Amine, Dialkyl PhosphiteSolvent-free, Microwaveα-Hydroxyphosphonate nih.govnih.gov
Aldehyde, Aniline, Dialkyl PhosphiteNo CatalystImine organic-chemistry.org

Amidoalkylation reactions provide a route to aminophosphonates through the formation of a C-P bond. This method can involve the reaction of an N-acyliminium ion or a related electrophile with a phosphorus nucleophile. For instance, N-protected 1-aminomethylphosphonium salts can be synthesized from amides, imides, or carbamates. This two-step process involves the initial formation of a hydroxymethyl derivative, followed by the substitution of the hydroxyl group with a phosphonium moiety. mdpi.com

In some variations, cyclic oxaziridines can undergo copper-catalyzed C-C bond cleavage and subsequent C(sp³)–N coupling with amines to produce functionalized amides, which can be precursors to aminophosphonic acids. rsc.orgrsc.org These reactions proceed under mild conditions and offer a high degree of atom economy. rsc.orgrsc.org

A more specialized strategy for the synthesis of aminophosphonic acid derivatives involves the use of 2H-azirines. nih.govnih.gov These strained heterocycles can undergo regioselective nucleophilic addition to the C=N bond, leading to the formation of various α- and β-aminophosphorus compounds. nih.govacs.orgresearchgate.net The nature of the final product is determined by the nucleophile used. nih.govnih.gov

For example, the addition of alcohols like methanol or ethanol to 2H-azirine phosphonates can yield α-aminophosphonate acetals after the ring opening of the intermediate aziridine. nih.govnih.gov The reaction is often diastereoselective, with the nucleophile attacking from the less sterically hindered face. nih.gov This methodology provides a route to functionalized aminophosphonates that may be difficult to access through other synthetic pathways. nih.govacs.orgresearchgate.net

Targeted Synthesis of N-Alkylaminopropylphosphonic Acids with Long Alkyl Chains

One potential route could begin with the reaction of a 3-halopropylphosphonate with tetradecylamine. This nucleophilic substitution reaction would form the desired C-N bond and establish the N-tetradecyl moiety. Subsequent hydrolysis of the phosphonate (B1237965) esters would yield the final phosphonic acid.

Alternatively, a reductive amination approach could be employed. This would involve the reaction of a 3-oxopropylphosphonate with tetradecylamine to form an intermediate imine, which is then reduced in situ to the secondary amine.

A process for preparing alkylphosphonic acids involves reacting phosphorous acid with short-chain olefins in a solvent-free melt. google.com While this has been primarily applied to short-chain olefins, adaptation for longer chains or functionalized olefins could be explored. google.com The synthesis of poly(aminomethylenephosphonic) acids has been achieved through the reaction of polyamines with phosphorous acid and formaldehyde in water under microwave irradiation, demonstrating the feasibility of forming multiple aminomethylenephosphonic acid units on a single molecule. researchgate.net

Stereoselective Synthetic Procedures for Phosphonic Acid Enantiomers and Diastereomers

The biological activity of aminophosphonic acids is often dependent on their stereochemistry. nih.gov Consequently, the development of stereoselective synthetic methods is of significant importance. nih.gov Asymmetric synthesis of these compounds can be approached in several ways, primarily through the use of chiral starting materials or chiral catalysts. nih.gov

The Pudovik reaction, which is the addition of a phosphite to an imine, is a common method for creating the C-P bond and the stereocenter at the α-carbon. nih.gov Stereoselectivity can be induced by:

Using chiral amines or aldehydes to form a chiral imine. The inherent chirality of the imine directs the nucleophilic attack of the phosphite. nih.gov

Employing chiral phosphites that add to a prochiral imine.

Utilizing a chiral catalyst to control the facial selectivity of the phosphite addition to a prochiral imine. nih.gov

These strategies have been successfully applied to the synthesis of a wide range of enantiomerically enriched α-aminophosphonic acids. nih.govresearchgate.net Late-stage transformations, such as the Staudinger reaction or click chemistry on α-azidophosphonates derived from chiral auxiliaries, also provide access to pharmacologically relevant α-aminophosphonic acids. acs.org

Stereoselective Strategy Chiral Source Key Reaction Reference
Substrate ControlChiral Amine (e.g., (S)-α-methylbenzylamine)Pudovik/Kabachnik-Fields nih.gov
Substrate ControlChiral AldehydePudovik/Kabachnik-Fields nih.gov
Reagent ControlChiral PhosphitePudovik nih.gov
Catalyst ControlChiral Lewis Acid or OrganocatalystPudovik/Kabachnik-Fields nih.govresearchgate.net

Synthetic Routes for Conformationally Constrained Aminophosphonic Acid Analogues

Incorporating aminophosphonic acid moieties into cyclic structures is a strategy to create conformationally constrained analogues. These rigid structures can provide valuable insights into structure-activity relationships by limiting the conformational freedom of the molecule.

One approach to synthesizing cyclic α-aminophosphonic acids is through the diastereoselective phosphonylation of cyclic chiral carbenium ions. sci-hub.st For example, 2,5-diketopiperazines derived from amino acids like glycyl-L-proline can serve as chiral templates. sci-hub.st The key steps involve the chemoselective reduction of a carbonyl group to a hemiaminal, which then generates a chiral carbenium ion. The highly diastereoselective nucleophilic addition of a phosphite to this intermediate establishes the α-aminophosphonate structure within the cyclic framework. sci-hub.st Subsequent deprotection steps yield the target conformationally constrained aminophosphonic acid. sci-hub.st This methodology has also been extended to the synthesis of cyclic α-aminophosphinic acids. sci-hub.st

Advanced Spectroscopic and Analytical Characterization in Research

Structural Elucidation Techniques for Phosphonic Acid Compounds

Confirming the molecular structure of synthesized phosphonic acids is the primary step in their analysis. High-resolution spectroscopic methods provide unambiguous evidence of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organophosphorus compounds in solution.

¹H NMR: Proton NMR is used to identify the various hydrogen environments within the molecule. For 3-(Tetradecylamino)propylphosphonic acid, the spectrum would display characteristic signals for the terminal methyl group (CH₃) of the tetradecyl chain, a series of overlapping multiplets for the methylene (B1212753) (CH₂) groups in the long alkyl chain and the propyl linker, and distinct signals for the protons adjacent to the nitrogen and phosphorus atoms. rsc.orgresearchgate.netchemicalbook.com The N-H proton signal may be broad and its position can vary depending on the solvent and concentration.

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. Each unique carbon atom in the tetradecyl chain, the propyl group, and the phosphonate (B1237965) headgroup would yield a distinct signal. The carbon atoms directly bonded to the phosphorus atom will show splitting due to C-P coupling, which is a key diagnostic feature. nih.gov Studies on various amino-alkylphosphonic acids have reported detailed chemical shift and coupling constant data. nih.gov

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. It provides a direct probe of the phosphorus atom's chemical environment. For aminophosphonic acids, the ³¹P chemical shift is sensitive to pH and substitution. nih.gov In proton-decoupled spectra, this compound is expected to show a single resonance. The chemical shifts for aminophosphonic acids typically appear downfield compared to phosphoric acid (H₃PO₄), which is used as a reference at 0 ppm. nih.govresearchgate.netscience-and-fun.dersc.org For instance, the ³¹P NMR signal for (aminomethyl)phosphonic acid has been reported at 9.2 ppm. researchgate.net

Table 1: Expected NMR Spectroscopic Data for this compound and Related Compounds

Technique Functional Group Expected Chemical Shift (δ) / ppm Interpretation
¹H NMR Terminal -CH₃~0.9Triplet signal indicating the end of the alkyl chain.
Alkyl Chain -(CH₂)₁₂-~1.2-1.6Broad, overlapping multiplets representing the bulk of the methylene groups.
-CH₂-N and -CH₂-P~2.5-3.5Distinct multiplets for the propyl linker protons, shifted downfield by adjacent heteroatoms.
¹³C NMR Alkyl Chain Carbons~14-32A series of signals corresponding to the different carbon environments in the long chain.
Propyl Linker Carbons~25-55 (with C-P coupling)Signals for the propyl carbons, with those closer to the P atom showing characteristic splitting. nih.gov
³¹P NMR Phosphonic Acid P-OH~5-25A single peak indicating the phosphorus environment in the phosphonic acid headgroup. science-and-fun.deresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular weight of a compound, thereby confirming its elemental formula. For this compound (C₁₇H₃₈NO₂P), the exact mass can be calculated and then verified experimentally with high accuracy. The calculated monoisotopic mass is 319.26401645 Da. nih.gov HRMS analysis of a purified sample should yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing definitive confirmation of the compound's chemical formula. researchgate.net

Surface-Sensitive and Film Characterization Methods for Phosphonic Acid Layers

Long-chain phosphonic acids are widely used to form self-assembled monolayers (SAMs) on various oxide surfaces, such as titanium, aluminum, and silicon oxide. mdpi.comosti.govnih.gov Characterizing these nanometer-thick layers is crucial for understanding their structure and properties.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Binding Modes

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of atoms within the top 5-10 nanometers of a surface. nih.gov When this compound forms a monolayer on a substrate, XPS can confirm its presence and analyze its binding mechanism.

Elemental Composition: Survey scans would detect the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Phosphorus (P) from the monolayer, in addition to signals from the underlying substrate.

Binding Modes: High-resolution scans of the P 2p and O 1s regions are particularly insightful. The binding energy of the P 2p peak confirms the phosphonate group. The O 1s spectrum can be deconvoluted to distinguish between different oxygen environments, such as the P=O double bond and P-O-H or P-O-substrate single bonds. princeton.edu This analysis helps determine whether the phosphonic acid binds to the surface in a monodentate, bidentate, or tridentate fashion. researchgate.net Studies on octadecylphosphonic acid (ODPA) SAMs have used XPS to successfully identify these binding configurations. princeton.edu

Table 2: Typical XPS Binding Energies for Phosphonic Acid Monolayers

Core Level Typical Binding Energy (eV) Interpretation
C 1s ~285.0Corresponds to the C-C and C-H bonds of the alkyl chain.
N 1s ~400.0Confirms the presence of the amino group.
P 2p ~133-134Characteristic of the phosphorus atom in a phosphonate group.
O 1s ~531-533Can be deconvoluted into components for P=O, P-O-H, and P-O-Substrate bonds, revealing the binding mode. princeton.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Adsorption

FTIR spectroscopy, particularly in its surface-sensitive modes like Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS), is used to identify functional groups and assess the conformational order of the alkyl chains in a monolayer. spiedigitallibrary.org

Functional Groups: The presence of the phosphonic acid headgroup is confirmed by characteristic vibrations for P=O (around 1212 cm⁻¹), P-OH (around 1126-1160 cm⁻¹), and P-O (around 1100 cm⁻¹). mdpi.com

Chain Order: The positions of the symmetric (νs) and asymmetric (νas) C-H stretching modes of the methylene groups in the alkyl chain (typically between 2850 and 2930 cm⁻¹) are indicative of the monolayer's order. Well-ordered, all-trans alkyl chains exhibit peaks at lower wavenumbers (e.g., ~2850 cm⁻¹ for νs(CH₂)), while disordered, gauche-rich chains show peaks at higher wavenumbers. nih.govacs.org

Table 3: Key FTIR Vibrational Bands for Phosphonic Acid Monolayers

Wavenumber (cm⁻¹) Vibrational Mode Significance
~2920 and ~2850νas(CH₂) and νs(CH₂)Asymmetric and symmetric C-H stretching of the alkyl chain; peak position indicates conformational order. nih.govacs.org
~1212ν(P=O)Stretching vibration of the phosphoryl double bond. mdpi.com
~1160-1100ν(P-OH)Stretching vibrations of the P-OH groups. mdpi.com
~1100ν(P-O)Stretching vibration associated with P-O single bonds, including those to the surface. mdpi.com

Atomic Force Microscopy (AFM) for Surface Morphology and Layer Coverage

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a surface at the nanoscale. azooptics.com It is used to visualize the morphology of phosphonic acid monolayers on substrates.

Layer Coverage and Roughness: By analyzing AFM images, the percentage of the surface covered by the monolayer can be quantified. The root-mean-square (RMS) roughness of the coated surface can also be measured. A well-formed, dense monolayer typically results in a very smooth surface with low RMS roughness. osti.gov Furthermore, by "nanografting" or "nanoshaving," AFM can be used to locally remove a portion of the monolayer and measure its thickness, which should correspond to the length of the this compound molecule. nih.govresearchgate.net

Table 4: AFM Analysis Parameters for Monolayer Characterization

Parameter Typical Measurement Interpretation
RMS Roughness < 1 nmA low value indicates a smooth, well-ordered, and complete monolayer. osti.gov
Layer Thickness ~2 nm (estimated for C₁₄ chain)Measured via nanoshaving; should be consistent with the calculated molecular length. researchgate.net
Surface Coverage > 95%High coverage indicates the formation of a dense, protective film. uwo.ca

Chromatographic and Electrophoretic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in complex mixtures. For polar and non-volatile compounds like this compound, HPLC is often the method of choice. The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

The analysis of alkylphosphonic acids by HPLC often requires specialized approaches due to their high polarity and lack of a strong UV chromophore. amazonaws.com One common strategy is derivatization, where the analyte is chemically modified to introduce a chromophore or a fluorophore, enhancing its detection by UV-Vis or fluorescence detectors. For instance, the amino group in this compound could be derivatized with reagents like 9-fluorenylmethylchloroformate (FMOC), which imparts fluorescence to the molecule. amazonaws.com

Alternatively, mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the direct detection of underivatized alkylphosphonic acids. This approach offers high selectivity and sensitivity. uwo.ca The separation of long-chain alkylphosphonic acids can be achieved using reversed-phase columns with an aqueous-organic mobile phase, often containing an ion-pairing agent to improve retention and peak shape.

The following table summarizes typical HPLC conditions for the analysis of related compounds.

Parameter Description Considerations for this compound
Stationary Phase C18 or other hydrophobic columns are commonly used for reversed-phase HPLC.The long tetradecyl chain should provide good retention on a C18 column.
Mobile Phase A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier or an ion-pairing reagent.The mobile phase composition would need to be optimized to achieve good resolution and peak shape.
Detection UV-Vis (after derivatization), fluorescence (after derivatization), or mass spectrometry (LC-MS).LC-MS would be the most powerful detection method, providing both quantification and structural confirmation.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to the high polarity and low volatility of phosphonic acids, direct analysis by GC is generally not feasible. nih.gov Therefore, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis.

Several derivatization strategies have been developed for phosphonic acids. nih.gov A common approach is silylation, where the acidic protons of the phosphonic acid group and the proton of the amino group are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov This significantly reduces the polarity and increases the volatility of the molecule. Another strategy involves esterification of the phosphonic acid group, for example, with diazomethane (B1218177) or other alkylating agents, followed by acylation of the amino group. nih.gov

The choice of derivatization reagent and reaction conditions is critical for achieving a complete and reproducible derivatization. The resulting derivatives can then be separated on a GC column and detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS), which provides structural information for identification.

Key aspects of GC analysis with derivatization are presented in the table below.

Derivatization Reagent Target Functional Group Resulting Derivative
BSTFA, MSTFA Phosphonic acid, Amino groupTrimethylsilyl (TMS) ether/ester and silylated amine
Diazoalkanes Phosphonic acidAlkyl ester
Trifluoroacetic anhydride (B1165640) (TFAA) Amino groupTrifluoroacetyl amide

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This technique is particularly well-suited for the analysis of charged and highly polar compounds like this compound.

In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE). A high voltage is applied across the capillary, causing charged analytes to migrate towards the electrode of opposite charge at different velocities, leading to their separation. The amphoteric nature of this compound, with its acidic phosphonic acid group and basic amino group, allows for its analysis in different CE modes by controlling the pH of the BGE.

For the analysis of alkylphosphonic acids, CE has been shown to be a powerful technique, often coupled with mass spectrometry (CE-MS) for sensitive and selective detection. capes.gov.brnih.gov The separation can be optimized by adjusting the pH, concentration, and composition of the BGE. capes.gov.br Due to the lack of a strong chromophore in the molecule, indirect UV detection or, more effectively, mass spectrometric detection is typically employed.

The table below summarizes the key features of CE for the analysis of aminophosphonic acids.

CE Mode Principle of Separation Applicability to this compound
Capillary Zone Electrophoresis (CZE) Separation based on differences in charge-to-size ratio. usp.orgThe molecule will have a net charge depending on the BGE pH, allowing for its separation.
Micellar Electrokinetic Chromatography (MEKC) Separation of neutral and charged analytes using micelles in the BGE. usp.orgThe long tetradecyl chain can interact with the micelles, providing an additional separation mechanism.
Detection Indirect UV, Mass Spectrometry (CE-MS). capes.gov.brnih.govCE-MS would provide the most definitive identification and sensitive quantification.

Other Specialized Analytical Approaches

Beyond the primary spectroscopic and chromatographic methods, other analytical techniques can be employed in specific research contexts for the analysis of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly specific and sensitive immunoassay that relies on the binding of an antibody to a specific antigen. To date, a specific ELISA for the direct detection of this compound has not been reported in the scientific literature. The development of such an assay would require the generation of monoclonal or polyclonal antibodies that specifically recognize this molecule. This process is complex and is typically undertaken for analytes of significant biological or environmental interest where high-throughput screening is necessary. While immunoassays for some phosphonic acids exist, the specificity is a key limitation for its application to a particular long-chain aminophosphonic acid without dedicated assay development.

Mechanistic Investigations of Biological Activity in Vitro and Cellular Models

Receptor Agonism/Antagonism Mechanisms

Ligand-Receptor Binding Assays and Signaling Pathway Activation in Cellular Systems

Specific ligand-receptor binding interactions for 3-(tetradecylamino)propylphosphonic acid have not been extensively documented in publicly available research. However, the structural characteristics of the molecule, featuring a long hydrophobic tail and a charged amino-phosphonic acid headgroup, are common in molecules that interact with cell surfaces. A structurally related compound, (3-Propylphosphonic acid)-N,N-dimethyl-N-tetradecyl ammonium (B1175870) chloride, is noted for its use in creating positively charged surfaces with potential antimicrobial properties, suggesting a mechanism that may involve direct interaction with and disruption of microbial cell membranes rather than specific receptor binding sikemia.com.

While direct evidence is sparse, the activity of other amino acid derivatives can provide a conceptual framework. Certain branched-chain amino acids have been identified as important signaling molecules that can activate specific cellular pathways, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, independent of growth factor receptors nih.gov. This raises the possibility that amino-alkylphosphonic acids could, in principle, engage with cellular signaling machinery, although specific pathways and receptors for this compound remain to be identified. The biological activity of phosphonopeptides, for instance, is known to arise from the inhibition of enzymes in bacterial cell-wall biosynthesis, acting as mimics of natural peptide substrates nih.gov.

Interactions with Biological Membranes and Lipid Bilayers

The amphiphilic nature of this compound, combining a highly hydrophobic tetradecyl (C14) chain with a hydrophilic propylphosphonic acid head, dictates its strong interaction with biological membranes.

Role of Long Hydrophobic Chains in Membrane Insertion and Affinity

The long, non-polar C14 alkyl chain is the primary driver for the molecule's insertion into the hydrophobic core of lipid bilayers nih.gov. The affinity of a molecule for a membrane is significantly influenced by the length of its non-polar chain; lengthening a saturated chain has been shown to produce a substantial increase in the partitioning coefficient into the membrane nih.gov. The hydrophobic tail seeks to minimize its contact with the aqueous environment by embedding itself among the fatty acid tails of the membrane phospholipids (B1166683).

Once inserted, the molecule orients itself with the hydrophobic chain inside the bilayer and the charged, hydrophilic phosphonic acid headgroup interacting with the polar lipid headgroups at the membrane-water interface frontiersin.org. This process is thermodynamically favorable and allows for stable anchoring within the membrane. Studies on other long-chain molecules, such as those in polymer electrolyte membranes, have also noted that long alkyl chains contribute to increased wetting and interaction with membrane structures researchgate.net. The transport of natural long-chain fatty acids into cells is a complex, often protein-mediated process, underscoring the fundamental tendency of these lipid tails to associate with membranes nih.gov.

Investigations into Modulation of Membrane Permeability and Ion/Molecule Transport

The insertion of amphiphilic molecules like this compound into a lipid bilayer can perturb its structure, leading to changes in physical properties such as fluidity, curvature, and permeability frontiersin.org. By integrating into the membrane, these molecules can create defects or alter the packing of lipid acyl chains, potentially increasing the passive diffusion of ions and small molecules across the barrier.

While direct studies on this specific compound's effect on ion transport are not detailed, the behavior of similar molecules provides insight. Short cationic lipopeptides with long alkyl chains, for example, exert their antimicrobial effect by targeting and damaging the bacterial membrane, leading to a loss of integrity and permeability nih.gov. Fluorophores are used to assess such damage by penetrating only cells with compromised membranes, confirming that membrane integrity is a key target nih.gov. The reported antimicrobial potential of a structurally analogous quaternary ammonium phosphonic acid further supports a mechanism involving membrane disruption sikemia.com. The passive permeability of molecules is often linked to a balance between membrane partitioning and aqueous solubility nih.gov. The introduction of this compound could alter this balance for the membrane itself, potentially modulating the transport of other species.

Table 1: Influence of Molecular Features on Membrane Interactions

Feature Role in Membrane Interaction Expected Effect of this compound Supporting Principle
Long Alkyl Chain (C14) Hydrophobic driving force for membrane insertion and partitioning. High affinity for the membrane; stable insertion into the lipid core. A longer non-polar chain increases the partitioning coefficient into the membrane. nih.gov
Phosphonic Acid Headgroup Hydrophilic anchor; interacts with polar lipid heads at the interface. Orients the molecule at the membrane surface; potential for electrostatic interactions. Amphipathic helices orient parallel to the membrane plane, with the hydrophilic side interacting with lipid headgroups. frontiersin.org
Secondary Amine Group Provides a positive charge at physiological pH. Enhances interaction with negatively charged components of bacterial membranes (e.g., phospholipids). The guanidinium (B1211019) entity of arginine forms stable bonds with phosphate (B84403) groups of membrane lipids. nih.gov
Overall Amphiphilicity Can disrupt lipid packing and increase membrane permeability. Potential to alter membrane fluidity and increase passive transport of ions/molecules. The insertion of amphipathic molecules can promote membrane curvature and destabilization. frontiersin.org

Metal Ion Complexation and Its Implications for Metallobiomolecules

The phosphonic acid functional group is a well-established and effective chelating agent for a variety of metal ions youtube.com. Phosphonates bind tightly to divalent and trivalent metal ions, a property that is useful in industrial applications like water softening and has significant implications in biological systems youtube.com. The phosphonate (B1237965) group (-PO₃H₂) can be mono- or di-deprotonated, resulting in a high negative charge density that facilitates strong coordination with metal cations mdpi.com.

This strong affinity for metal ions means that this compound could interact with metallobiomolecules. By sequestering essential metal ions that serve as cofactors for enzymes, the compound could disrupt their normal function. The stability of metal phosphonate coordination bonds is a key feature of their chemistry mdpi.com. In some cases, the interaction is purely ionic, with the phosphonate anion balancing the charge of a hydrated metal cation, but direct coordination is also common mdpi.com. This chelating ability is a recognized property of phosphonates used in medicine and industry youtube.commdpi.com.

Table 2: Metal Ions Known to be Chelated by Phosphonate Groups

Metal Ion Category Specific Examples Reference
Alkaline Earth Metals Mg²⁺, Ca²⁺, Sr²⁺ mdpi.com
Transition Metals Ni²⁺, Co²⁺, Fe³⁺, Cu²⁺ youtube.commdpi.com
Rare Earth Elements La³⁺, Ce³⁺, Nd³⁺ mdpi.com

Antimetabolite Action and Competition with Natural Substrates in Cellular Pathways

Phosphonates can function as antimetabolites due to their structural similarity to phosphates and carboxylates youtube.com. The mechanism of action for antimetabolites is based on their ability to enter into competitive relationships with structurally similar natural metabolites, leading to the inhibition of vital biochemical processes nih.gov.

The phosphonate group of this compound is a close structural mimic of a phosphate group, with a stable carbon-phosphorus (C-P) bond replacing the more labile phosphoester (C-O-P) linkage found in biological substrates tamu.edunih.gov. This makes the phosphonate group resistant to enzymatic hydrolysis by phosphatases tamu.edu. Because of this resemblance, phosphonates are commonly used as inhibitors of enzymes that utilize phosphates and pyrophosphates as substrates youtube.com. They can act as competitive inhibitors, binding to the enzyme's active site but failing to undergo the subsequent reaction, thereby blocking the enzyme's function. This is the basis for the antibacterial activity of certain phosphonopeptides, which inhibit enzymes involved in cell-wall synthesis nih.gov. Therefore, this compound could potentially compete with natural substrates like phosphorylated sugars or nucleotides in various metabolic or signaling pathways.

Table 3: Structural Comparison of Phosphonate and Phosphate Groups

Feature Phosphonate Group (-CH₂-PO(OH)₂) Phosphate Group (-O-PO(OH)₂) Implication for Antimetabolite Action
Central Linkage Stable Carbon-Phosphorus (C-P) bond Labile Oxygen-Phosphorus (O-P) bond Phosphonate is resistant to hydrolysis by phosphatases, making it a stable inhibitor. tamu.edunih.gov
Geometry Tetrahedral Tetrahedral Similar shape allows it to fit into enzyme active sites designed for phosphate. youtube.com
Charge Distribution Negatively charged at physiological pH Negatively charged at physiological pH Mimics the electrostatic profile of the natural substrate. mdpi.com
Functionality Can act as a transition-state analog or competitive inhibitor. Acts as a substrate, energy carrier, or signaling molecule. Blocks the active site and prevents the natural biochemical reaction from proceeding. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Alkyl Chain Length on Biological Function and Target Specificity

The long, hydrophobic tetradecyl (C14) chain is a defining feature of 3-(Tetradecylamino)propylphosphonic acid, anchoring the molecule within the lipid-rich environment of the S1P receptor's binding pocket. nih.gov Studies on a series of 3-(N-alkyl)aminopropylphosphonic acids have demonstrated that the length of this alkyl chain is a critical determinant of agonist potency at S1P receptors.

Table 1: Influence of N-Alkyl Chain Length on S1P Receptor Agonism (Qualitative) This table is a qualitative representation based on published research findings.

Alkyl Chain Length Relative Potency at S1P Receptors Rationale
< C12 Reduced Insufficient hydrophobic interaction within the receptor binding pocket.
C12 - C16 Optimal Balances strong hydrophobic engagement with appropriate fit in the binding site.

Influence of Phosphonate (B1237965) Moiety Modifications on Binding Affinity and Mechanism

The phosphonic acid group serves as the polar head of the molecule, acting as a bioisostere of the natural S1P phosphate (B84403) group. This moiety is instrumental in the molecule's interaction with the polar residues in the S1P receptor binding site. nih.gov The tetrahedral geometry and the negative charge of the phosphonate at physiological pH are key to mimicking the transition state of peptide bond hydrolysis and forming crucial ionic interactions. daneshyari.com

Modifications to this phosphonate moiety have profound effects on binding and mechanism. One of the key advantages of the phosphonate group over a phosphate ester, as seen in the prodrug fingolimod (B1672674) (FTY720), is its resistance to hydrolysis by lipid phosphatases. nih.gov This increased chemical stability enhances the compound's bioavailability and duration of action.

Further modifications, such as the introduction of a hydroxyl group on the carbon alpha to the phosphorus atom, have been shown to modulate potency and selectivity. For instance, α-hydroxyphosphonates can exhibit improved potency at the S1P1 receptor subtype while showing reduced activity at other S1P receptors. researchgate.net This suggests that even subtle changes to the phosphonate headgroup can fine-tune the compound's interaction with different receptor subtypes.

Role of Amine Functionality and Protonation State in Molecular Recognition

The secondary amine in the propyl linker of this compound is another critical locus for molecular recognition. At physiological pH, this amine group is typically protonated, carrying a positive charge. This charge is crucial for forming a salt bridge with negatively charged amino acid residues, such as glutamate (B1630785) (E121), within the S1P1 receptor binding pocket. nih.gov This electrostatic interaction is a key component of the high-affinity binding observed for this class of compounds.

Conformational Constraints and Their Effect on Bioactivity and Selectivity

The flexible propyl linker connecting the hydrophobic tail and the polar headgroup allows this compound to adopt various conformations. While this flexibility can be advantageous, introducing conformational constraints can lock the molecule into a more bioactive conformation, thereby enhancing potency and potentially improving selectivity.

To this end, researchers have synthesized and evaluated analogs where the flexible backbone is incorporated into a more rigid cyclic structure. nih.gov For example, the synthesis of pyrrolidine (B122466) and cyclohexane (B81311) analogs has been explored. nih.gov These conformationally constrained analogs aim to reduce the entropic penalty upon binding to the receptor, leading to a more favorable binding free energy. Studies have shown that several of these cyclic analogs maintain a potent S1P receptor agonist profile, comparable to the acyclic parent compound, this compound. nih.gov This demonstrates that the spatial orientation of the key pharmacophoric elements—the hydrophobic tail, the protonated amine, and the phosphonate headgroup—can be effectively maintained within a more rigid scaffold.

Table 2: Effect of Conformational Constraints on S1P Receptor Agonism This table is based on findings from the synthesis of constrained analogs.

Analog Type Rationale for Design Observed Outcome on Bioactivity
Acyclic (Parent Compound) Provides flexibility for receptor binding. Potent S1P receptor agonist.
Pyrrolidine Analogs Introduces a five-membered ring to constrain the backbone conformation. Maintained potent S1P receptor agonist profiles. nih.gov

Rational Design Principles for Modulated Biological Activities

The cumulative insights from SAR studies have laid the groundwork for the rational design of novel analogs of this compound with tailored biological activities. Key principles have emerged to guide the modulation of potency, selectivity, and pharmacokinetic properties:

Hydrophobic Tail Optimization: The length and nature of the alkyl chain can be fine-tuned to maximize potency and achieve selectivity for specific S1P receptor subtypes. An approximately 14-carbon chain appears to be a sweet spot for broad S1P agonism.

Headgroup Bioisosterism: The phosphonate group provides stability against metabolic degradation. Further modifications, such as α-hydroxylation, can be employed to enhance selectivity for certain receptor subtypes like S1P1.

Scaffold Rigidity: Introducing conformational constraints through the formation of cyclic structures (e.g., pyrrolidine or cyclohexane rings) can pre-organize the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

Modulation of Physicochemical Properties: By altering the various components of the molecule, properties such as lipophilicity and polarity can be adjusted to improve pharmacokinetic profiles, including absorption and distribution.

Computational Modeling and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with a protein target.

For 3-(Tetradecylamino)propylphosphonic acid, molecular docking simulations would be invaluable for identifying potential biological targets. The phosphonic acid head group, a known mimic of phosphate (B84403) groups, suggests that this compound could interact with ATP-binding sites in kinases or other enzymes that process phosphate-containing substrates. The long tetradecyl tail indicates possible interactions with hydrophobic pockets within protein receptors or direct interactions with lipid bilayers of cell membranes.

A hypothetical docking study could, for example, investigate the binding of this compound to the active site of an enzyme implicated in a particular disease. The results would provide a binding energy score, indicating the strength of the interaction, and a visual representation of the binding pose, highlighting key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Hydrogen Bonds3 (with active site residues)
Hydrophobic InteractionsExtensive (with hydrophobic pocket)
Predicted Inhibition Constant (Ki)Low micromolar range

Conformational Analysis and Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Conformational analysis aims to identify the low-energy, stable three-dimensional arrangements of a molecule. For a flexible molecule like this compound, with its long alkyl chain, understanding its conformational preferences is crucial.

Molecular dynamics (MD) simulations build upon this by simulating the physical movements of atoms and molecules over time. An MD simulation of this compound, both in solution and in complex with a biomolecule (such as a protein identified through docking), would provide a dynamic view of its behavior. This would reveal how the molecule adapts its conformation upon binding, the stability of the resulting complex, and the role of solvent molecules in the interaction. These simulations are critical for validating docking poses and understanding the thermodynamics of binding.

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. These methods can be used to calculate a variety of properties, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

PropertyPredicted Value (Arbitrary Units)
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment4.8 D

Prediction of Molecular Descriptors and Physicochemical Properties Relevant to Bioactivity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies and for predicting a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

For this compound, a range of descriptors could be calculated, including lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These parameters are crucial for predicting its potential as a drug candidate, for instance, its ability to cross cell membranes and its likely metabolic fate.

Table 3: Predicted Molecular and Physicochemical Descriptors for this compound

DescriptorPredicted Value
Molecular Weight321.45 g/mol
LogP5.8
Topological Polar Surface Area (TPSA)69.6 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

In Silico Approaches for De Novo Design and Structure-Activity Relationship Prediction

In silico de novo design methods use computational algorithms to design novel molecules with desired properties. If this compound were found to have interesting biological activity, these methods could be used to design analogs with improved potency, selectivity, or pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies, often performed computationally, aim to understand how changes in the molecular structure of a compound affect its biological activity. By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chain or modifying the phosphonic acid group) and predicting the activity of the resulting analogs, a SAR model could be developed. This would provide a roadmap for the rational design of more effective compounds.

Advanced Applications in Chemical Biology Research

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways. An ideal chemical probe possesses high potency, selectivity, and a well-understood mechanism of action. The amphiphilic nature of 3-(Tetradecylamino)propylphosphonic acid, with its long lipophilic tetradecyl chain and a polar phosphonic acid head group, could be exploited in the design of probes targeting cellular membranes or proteins associated with them.

The phosphonic acid group can act as a handle for further chemical modification, allowing for the attachment of reporter groups such as fluorophores or biotin. This would enable the tracking and visualization of the molecule's interactions within a cellular context. The tetradecylamine portion could facilitate membrane insertion or interaction with hydrophobic pockets of target proteins. While no specific studies have utilized this compound as a chemical probe to date, its structure presents a viable scaffold for the development of such tools for investigating lipid signaling or membrane-associated protein function.

Design of Peptidomimetics and Phosphonopeptides with Modulated Biological Functions

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. Phosphonopeptides, which incorporate a phosphonic acid moiety in place of a carboxylic acid, are a class of peptidomimetics that have shown promise as enzyme inhibitors, particularly for proteases and metalloenzymes.

The this compound structure could serve as a building block in the synthesis of novel phosphonopeptides. The propylphosphonic acid part can mimic an amino acid residue, while the tetradecylamino group can be incorporated to enhance membrane permeability or to target specific protein-protein interactions involving hydrophobic domains. The design of such peptidomimetics could lead to the development of new therapeutic agents with tailored biological activities.

Research on Modulators of Cellular Processes (e.g., T-cell Trafficking in model systems, osteoclast precursor cell migration)

The migration and trafficking of cells are fundamental processes in immunology and bone metabolism. Modulation of these processes is a key strategy for the treatment of various diseases.

T-cell Trafficking: The trafficking of T-cells is a highly regulated process involving adhesion molecules and chemokine receptors. The amphiphilic character of this compound suggests it might interact with the cell membrane and potentially modulate the function of membrane-embedded proteins involved in T-cell migration. However, there is currently no direct evidence from model systems to support a role for this specific compound in T-cell trafficking.

Osteoclast Precursor Cell Migration: Osteoclasts are bone-resorbing cells that develop from hematopoietic precursors. Their migration to sites of bone resorption is a critical step in bone remodeling. Phosphonate-containing compounds, such as bisphosphonates, are known to affect osteoclast function. It is conceivable that this compound could influence the migration of osteoclast precursor cells, potentially by interacting with cell surface receptors or by altering membrane fluidity. Further research is required to investigate this possibility.

Surface Functionalization and Self-Assembled Monolayers in Biomaterial Science

The ability of phosphonic acids to strongly and stably bind to a variety of metal oxide surfaces makes them excellent candidates for surface functionalization in biomaterial science. Self-assembled monolayers (SAMs) of organophosphonates can be used to control the surface properties of materials, such as wettability, biocompatibility, and protein adsorption.

The long tetradecyl chain of this compound would be expected to form a hydrophobic and well-ordered monolayer on suitable substrates. The secondary amine group within the molecule could serve as an attachment point for the covalent immobilization of biomolecules, such as peptides, proteins, or DNA. This would allow for the creation of bioactive surfaces for applications in biosensors, medical implants, and tissue engineering.

Potential Substrate Potential Application of SAM
Titanium oxide (TiO₂)Improving biocompatibility of dental and orthopedic implants
Aluminum oxide (Al₂O₃)Creating bioactive surfaces for biosensors
Iron oxide (Fe₃O₄) nanoparticlesFunctionalization for targeted drug delivery

Supramolecular Assembly and Self-Organization in Biological Mimicry

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. The amphiphilic nature of this compound makes it a prime candidate for self-assembly in aqueous environments.

Depending on the conditions (e.g., pH, concentration, temperature), it is plausible that this compound could form various supramolecular structures such as micelles, vesicles (liposomes), or lamellar phases. These structures can mimic biological membranes and compartments, providing simplified models for studying membrane processes or for use as delivery vehicles for therapeutic agents. The presence of the secondary amine and phosphonic acid groups offers opportunities for pH-responsive self-assembly and for the incorporation of other molecules through electrostatic interactions.

Q & A

Q. Q1. What are the established synthetic routes for 3-(Tetradecylamino)propylphosphonic acid, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves coupling tetradecylamine with propylphosphonic acid derivatives. A common approach uses phosphazene intermediates, as described in , where tetrachloromonospirophosphazene reacts with diamines in tetrahydrofuran (THF) under inert conditions. Triethylamine (Et3_3N) is critical for neutralizing HCl byproducts . For higher yields, propylphosphonic anhydride (T3P®) can facilitate coupling reactions, as demonstrated in mobocertinib synthesis (89% yield via T3P-mediated steps) . Key factors include solvent choice (e.g., THF for solubility), stoichiometric ratios, and reaction time (3–7 days for complete conversion).

Q. Q2. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 31^{31}P NMR identifies phosphonic acid groups (δ ~20–30 ppm), while 1^{1}H NMR resolves alkyl chain signals (e.g., tetradecyl CH2_2 at δ 1.2–1.5 ppm) .
  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis (as in ’s Supplementary Information) provides definitive bond-length and stereochemical data .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C17_{17}H39_{39}N2_2O3_3P).

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in bioactivity data for this compound analogs?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition IC50_{50} variability) may arise from:

  • Structural Isomerism: Positional effects of substituents (e.g., halogen placement in phenyl rings, as seen in ’s keto analogs) .
  • Assay Conditions: Differences in pH, co-solvents, or substrate concentrations. Standardize protocols using kinetic assays (e.g., time-resolved fluorescence for MEP pathway inhibitors) .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities and explains activity trends .

Q. Q4. What experimental designs are optimal for studying the mechanism of action of this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, fosmidomycin analogs () show noncompetitive inhibition of DXR in the MEP pathway .
  • Isotopic Labeling: 14^{14}C-labeled substrates track metabolic flux in bacterial or plant models.
  • Mutagenesis: Site-directed mutagenesis of target enzymes (e.g., DXR or DXS) identifies critical binding residues .

Q. Q5. How can structure-activity relationships (SARs) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis: Vary alkyl chain length (e.g., C12_{12} vs. C14_{14}) and phosphonic acid substituents (e.g., sulfonyl groups in ) to assess hydrophobicity and charge effects .
  • High-Throughput Screening (HTS): Use 96-well plate assays to test analogs against target enzymes (e.g., phytoene accumulation assays for MEP pathway inhibitors) .
  • QSAR Modeling: Apply quantitative structure-activity relationship (QSAR) tools like CODESSA to correlate descriptors (e.g., logP, polar surface area) with bioactivity .

Stability and Safety Considerations

Q. Q6. What are the recommended storage and handling protocols for this compound?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (Ar/N2_2) to prevent oxidation. Avoid moisture (hygroscopic phosphonic acids degrade via hydrolysis) .
  • Handling: Use gloveboxes for air-sensitive steps. Incompatible with strong oxidizers (e.g., HNO3_3), which may generate hazardous gases (e.g., PH3_3) .
  • Safety Testing: Conduct acute toxicity assays (e.g., OECD 423) if no prior data exists .

Data Interpretation and Validation

Q. Q7. How should researchers validate contradictory results in phosphonic acid-mediated catalytic activity?

Methodological Answer:

  • Reproducibility Trials: Repeat experiments ≥3 times with independent batches.
  • Cross-Validation: Compare results across techniques (e.g., NMR purity vs. HPLC) .
  • Collaborative Studies: Partner with external labs to eliminate methodological bias .

Advanced Applications in Drug Discovery

Q. Q8. What strategies enhance the bioavailability of this compound derivatives?

Methodological Answer:

  • Prodrug Design: Convert phosphonic acid to ester prodrugs (e.g., pivaloyloxymethyl esters) for improved membrane permeability .
  • Nanocarrier Systems: Use liposomes or polymeric nanoparticles (e.g., PLGA) to enhance cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.